Physicochemical Profiling and Synthetic Methodologies of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid
Physicochemical Profiling and Synthetic Methodologies of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
As a Senior Application Scientist specializing in heterocyclic drug scaffolds, I frequently evaluate the utility of fused bicyclic systems in modern medicinal chemistry. The compound 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid (CAS: 1782200-35-4)[1] represents a highly privileged architectural motif. By fusing an electron-deficient pyrimidine ring with a rigidified aliphatic cyclopentane system, this scaffold severely restricts conformational entropy—a critical factor in optimizing ligand-target binding thermodynamics.
Historically, derivatives of the cyclopenta[d]pyrimidine core have demonstrated profound efficacy across multiple therapeutic areas, serving as potent dihydrofolate reductase (DHFR) inhibitors[2], highly selective sigma-1 (σ1) receptor antagonists for neuropathic pain[3], and as essential intermediates in the large-scale synthesis of pyrimidyl tetrazole drug candidates[4]. This guide deconstructs the physicochemical properties of this molecule and provides a field-proven, self-validating synthetic protocol for its generation.
Physicochemical Properties & Structural Causality
To successfully integrate this intermediate into a drug discovery pipeline, one must understand how its physicochemical properties dictate its behavior in both synthetic workflows and biological assays.
Table 1: Physicochemical Profile of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
| Parameter | Value | Causality / Impact |
| Molecular Formula | C8H8N2O2 | Defines the core atomic composition[1],. |
| Molecular Weight | 164.16 g/mol | Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization. |
| H-Bond Donors | 1 (COOH) | Crucial for interacting with solvent or polar residues in target binding sites. |
| H-Bond Acceptors | 4 (2xN, 2xO) | Pyrimidine nitrogens act as key hinge-binding acceptors in kinase targets. |
| Topological Polar Surface Area | ~63 Ų | Optimal for moderate membrane permeability while maintaining aqueous solubility. |
| Estimated pKa | ~4.5 (Acid) / ~2.0 (Base) | Exists predominantly as an anion at physiological pH (7.4), requiring pH-controlled purification[4]. |
Causality Analysis: The pyrimidine nitrogens serve as potent hydrogen-bond acceptors but are weakly basic due to the electron-withdrawing nature of the heterocycle. Conversely, the 5-carboxylic acid readily ionizes. This zwitterionic potential means that during chromatographic purification, the molecule is highly sensitive to mobile phase pH. Utilizing an acidic modifier (e.g., 0.1% Formic Acid or TFA) is mandatory to suppress ionization and achieve sharp peak shapes. Furthermore, the aliphatic cyclopentane ring provides a localized lipophilic surface that frequently engages in van der Waals interactions with hydrophobic pockets, while the carboxylic acid serves as an ideal vector for late-stage derivatization (e.g., amide coupling)[4].
Synthetic Architecture: The Heck Cyclization Strategy
Constructing the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core presents a distinct regiochemical challenge. Traditional electrophilic aromatic substitutions fail on the deactivated pyrimidine ring. Instead, state-of-the-art process chemistry relies on transition-metal catalysis. As elegantly demonstrated in the scale-up of related pyrimidyl tetrazole intermediates, the optimal route involves a palladium-catalyzed intramolecular Heck reaction[4]. A 4-alkenyl-5-halopyrimidine precursor undergoes syn-insertion and subsequent beta-hydride elimination to form the cyclopentene ring, which is subsequently oxidized to the target acid[4].
Caption: Synthetic workflow for 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid.
Experimental Protocol: Self-Validating Synthesis of the Carboxylic Acid
This protocol details the critical transformation of the exocyclic olefin intermediate into the target carboxylic acid via a hydroboration-oxidation sequence[4]. Every step is designed as a self-validating system to ensure chemoselectivity and high yield.
Step 1: Regioselective Hydroboration
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Procedure: Dissolve the exocyclic olefin precursor in strictly anhydrous THF under a nitrogen atmosphere. Cool to 0 °C. Add Borane-THF (BH3·THF) complex dropwise over 30 minutes.
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Causality: Moisture must be rigorously excluded to prevent the premature hydrolysis of the borane reagent. The low temperature controls the exotherm and ensures strict anti-Markovnikov regioselectivity, directing the boron atom to the less sterically hindered terminal carbon.
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Self-Validation (IPC 1): Pull a 50 µL aliquot, quench with methanol, and analyze via UPLC-MS. The reaction is validated to proceed only when the UV peak (254 nm) of the starting olefin is depleted (<1% AUC) and the mass corresponding to the alkylborane intermediate is dominant.
Step 2: Oxidative Cleavage to the Primary Alcohol
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Procedure: To the 0 °C reaction mixture, sequentially add 3 M NaOH (aq) followed by 30% H2O2 (aq) dropwise. Maintain the internal temperature below 15 °C.
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Causality: The highly basic environment is required to facilitate the migration of the alkyl group from boron to oxygen. Hydrogen peroxide acts as the stoichiometric oxidant. Strict temperature control is a critical safety parameter to prevent thermal runaway from exothermic peroxide decomposition.
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Self-Validation (IPC 2): UPLC-MS must confirm the complete disappearance of the alkylborane mass and the emergence of the primary alcohol intermediate.
Step 3: Chemoselective Oxidation to the Carboxylic Acid
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Procedure: Treat the crude primary alcohol with a catalytic amount of TEMPO and stoichiometric (Diacetoxyiodo)benzene (BAIB) in a biphasic DCM/Water mixture at room temperature.
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Causality: TEMPO/BAIB is selected over harsh oxidants (like Jones reagent) to ensure absolute chemoselectivity. Harsh acidic oxidants risk degrading the electron-deficient pyrimidine core or causing unwanted N-oxidation.
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Self-Validation (IPC 3): Monitor for the target mass ([M+H]+ = 165.16 m/z). Once complete, adjust the aqueous phase to pH ~3.5 using 1 M HCl. Because the isoelectric point of the product lies between the pKa of the pyrimidine (~2.0) and the carboxylic acid (~4.5), adjusting to pH 3.5 neutralizes the molecule, forcing it to precipitate as a highly pure crystalline solid[4].
Table 2: Analytical Validation Parameters (IPC Standards)
| Analytical Technique | Target Observation | Validation Purpose |
| UPLC-MS (ESI+) | [M+H]+ = 165.16 m/z | Confirms the molecular weight of the synthesized carboxylic acid. |
| 1H NMR (DMSO-d6) | Broad singlet ~12.5 ppm | Validates the presence of the free carboxylic acid proton. |
| 1H NMR (DMSO-d6) | Aromatic singlets ~8.5-9.0 ppm | Confirms the integrity of the electron-deficient pyrimidine ring. |
| HPLC (UV 254 nm) | Single sharp peak (>98% AUC) | Ensures the absence of over-oxidized or unreacted olefin impurities. |
Structural Mapping & Target Engagement
Understanding how the isolated physicochemical domains of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid interact with biological targets is essential for rational drug design.
Caption: Structural mapping of physicochemical properties to biological target interactions.
References
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[2] Piper, J. R., et al. "2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine Analogues of Trimethoprim as Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase." Journal of Medicinal Chemistry. URL:[Link]
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[3] Zhang, Y., et al. "Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
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[4] Mullens, P., et al. "Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate." Organic Process Research & Development. URL:[Link]
Sources
- 1. CAS:1782200-35-4, 6,7-二氢-5H-环戊烷[d]嘧啶-5-羧酸-毕得医药 [bidepharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
